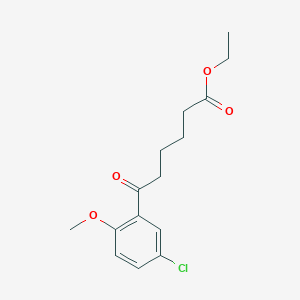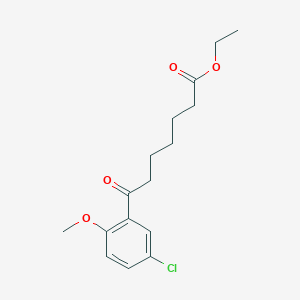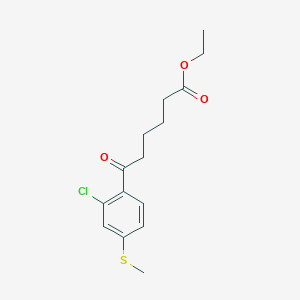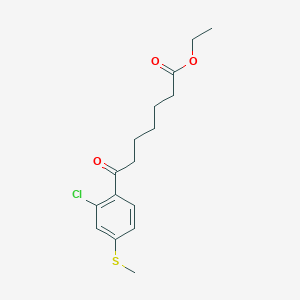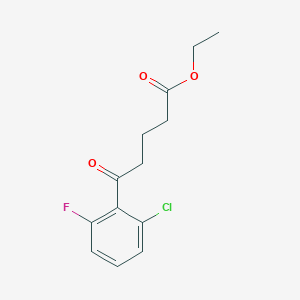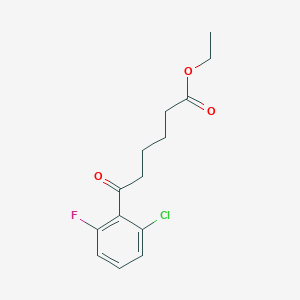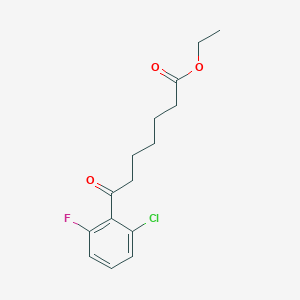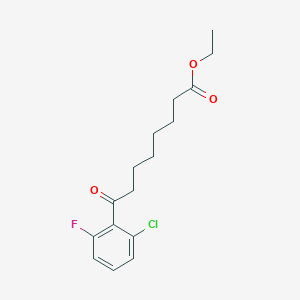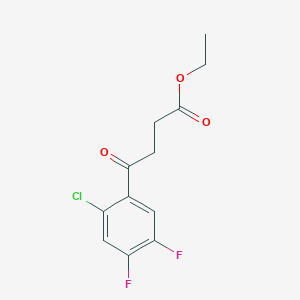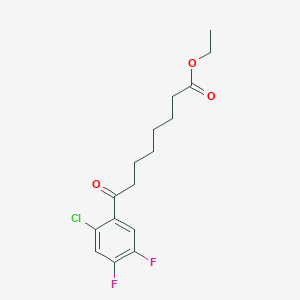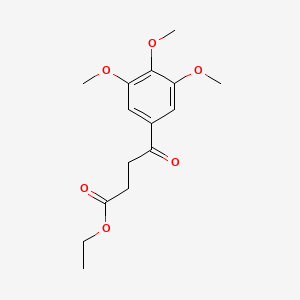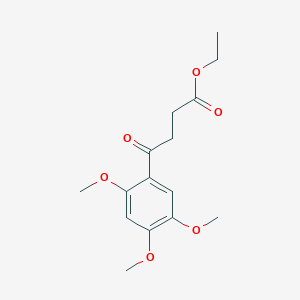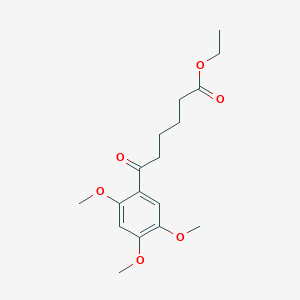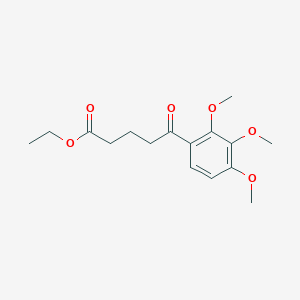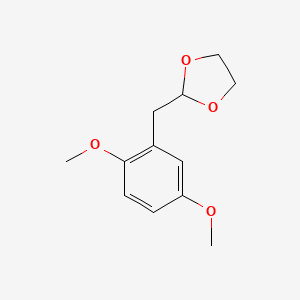
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of inexpensive starting materials and readily attainable reaction conditions . The overall transformation is achieved with one chromatographic purification via NaOH-mediated aldol condensation .Molecular Structure Analysis
The molecular structure of similar compounds displays an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide”, include a melting point of 193-195 °C, solubility in water at 20°C, and hygroscopic nature .Applications De Recherche Scientifique
Electrocatalysis and Organic Synthesis
- Electrochemical azolation of dimethoxybenzenes, including 1,4-dimethoxybenzene, has been studied, focusing on the formation of intermediate arenonium cations and their role in producing target products. This process is significant in organic synthesis and electrocatalysis (Petrosyan & Burasov, 2010).
Antioxidant and Antimicrobial Activities
- Dioxolane derivatives, including 1,3-dioxolanes, have demonstrated antiradical activity, which is crucial for their potential use as antioxidants. These compounds can undergo one-electron oxidation to form stable radical cations, which may be applied in various chemical and pharmaceutical contexts (Vol’eva et al., 2013).
- Novel 1,3-dioxolanes linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized and shown moderate antimicrobial activity against certain fungal and bacterial strains. This highlights their potential in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Catalysis and Chemical Reactions
- The acetylation of dimethoxybenzenes, such as 1,3-dimethoxybenzene, in the presence of acidic zeolites, has been researched. This process is significant for understanding catalytic mechanisms and for applications in chemical synthesis (Moreau, Finiels, & Meric, 2000).
Antioxidant Properties and Medicinal Chemistry
- Synthesis and antioxidant activities of phenol derivatives from compounds like 1,4-dimethoxybenzene have been explored. These compounds show potential in medicinal chemistry due to their antioxidant properties (Artunç et al., 2020).
Energy Storage and Battery Technology
- 1,4-Dimethoxybenzene derivatives have been studied for their use as catholytes in non-aqueous redox flow batteries. Their high open-circuit potentials and electrochemical reversibility make them suitable for energy storage applications (Jingjing Zhang et al., 2017).
Spectroscopy and Material Science
- The molecular structure and vibrational and electronic spectral investigation of related compounds, like 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, have been conducted using various spectroscopic methods. These studies are crucial for the development of new materials and for understanding molecular interactions (Prabakaran & Muthu, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFCBOEGMNXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645871 |
Source


|
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene | |
CAS RN |
898759-24-5 |
Source


|
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

